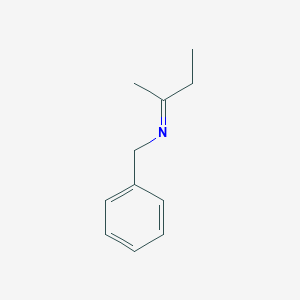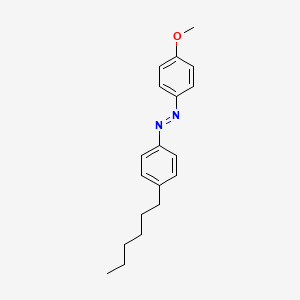
1-Benzyl-1H-1,2,3-triazole-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-1H-1,2,3-triazole-4-thiol is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a thiol group (-SH) attached to the fourth position of the triazole ring, and a benzyl group attached to the nitrogen atom at the first position. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-1H-1,2,3-triazole-4-thiol typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu) to enhance regioselectivity and yield. The general synthetic route can be summarized as follows:
Preparation of Azide Intermediate: The starting material, benzyl halide, is reacted with sodium azide to form benzyl azide.
Cycloaddition Reaction: Benzyl azide is then subjected to a cycloaddition reaction with an alkyne in the presence of a copper catalyst to form the triazole ring.
Introduction of Thiol Group: The resulting triazole compound is further reacted with thiolating agents to introduce the thiol group at the fourth position of the triazole ring
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous flow synthesis using copper-on-charcoal as a heterogeneous catalyst has been developed to achieve high yields and functional group tolerance .
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzyl-1H-1,2,3-triazole-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Alkyl halides or acyl halides in the presence of a base
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolate anion.
Substitution: Thioethers, thioesters
Wissenschaftliche Forschungsanwendungen
1-Benzyl-1H-1,2,3-triazole-4-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Acts as a ligand in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial, anticancer, and antiviral agent.
Industry: Used as a corrosion inhibitor and in the development of new materials .
Wirkmechanismus
The mechanism of action of 1-Benzyl-1H-1,2,3-triazole-4-thiol involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Protein Interactions: It can form stable complexes with proteins, affecting their function and stability.
Pathways: The compound may interfere with cellular signaling pathways, leading to altered cellular responses
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-1H-1,2,3-triazole-4-thiol can be compared with other similar compounds, such as:
1-Benzyl-4-phenyl-1H-1,2,3-triazole: Similar structure but lacks the thiol group, resulting in different chemical reactivity and biological activity.
1H-1,2,4-Triazole-3-thiol: Contains a thiol group but differs in the position of the nitrogen atoms in the triazole ring, leading to distinct properties.
Benzotriazole: Lacks the benzyl and thiol groups, used primarily as a corrosion inhibitor
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.
Eigenschaften
CAS-Nummer |
36811-24-2 |
|---|---|
Molekularformel |
C9H9N3S |
Molekulargewicht |
191.26 g/mol |
IUPAC-Name |
1-benzyltriazole-4-thiol |
InChI |
InChI=1S/C9H9N3S/c13-9-7-12(11-10-9)6-8-4-2-1-3-5-8/h1-5,7,13H,6H2 |
InChI-Schlüssel |
BTKIWDJBWIETEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(6-Methyl-3,4-dihydrobenzo[h]quinolin-1(2H)-yl)(phenyl)methanone](/img/structure/B14683784.png)



![(11-amino-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14683827.png)



![2-[(E)-(2-Chlorophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14683848.png)
![9-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-n-methyl-n-propylnonanamide](/img/structure/B14683856.png)

